Numerous studies have demonstrated the potent antibacterial activity of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives, 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, and related compounds [, , , , , , , , , ]. These compounds exhibit activity against a broad spectrum of bacterial species, including Gram-positive and Gram-negative bacteria, and some have shown efficacy against drug-resistant strains.
Specific 4-benzyl- and 4-(benzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid derivatives have been identified as potent aldose reductase inhibitors, exhibiting significant potential for treating diabetic complications [].
Certain (E)-3-(3-(2,3-dihydro-3-methyl-2-oxo- 3H-benzoxazole-6-yl)-1-phenyl-1H-pyrazole- 4-yl)acrylamides have shown promising dual anti-inflammatory and antiplatelet activity []. These compounds inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
Novel hybrid pharmacophores derived from nalidixic acid and 1,3-diphenylprop-2-en-1-ones have shown marked ascorbic acid equivalence and ferric reducing anti-oxidant power (FRAP) and metal chelating capacities [].
1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-ox o-3-quinolinecarboxylic acid (1) and its derivatives exhibit inhibitory activity against mammalian topoisomerase II, an enzyme involved in DNA replication and repair, highlighting their potential as anticancer agents [].
Dihydropyridine analogues, such as 2-[benzyl(phenyl)amino]ethyl 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo- 1,3,2-dioxaphosphorinan-2-yl)-1-(2-morpholinoethyl)-4-(3-nitrophenyl)-3 -pyridinecarboxylate, have demonstrated the ability to modulate calcium channel activity, impacting tumor cell resistance to anticancer drugs [].
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7